molecular formula C20H16O B12789882 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol CAS No. 94849-97-5

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol

Cat. No.: B12789882
CAS No.: 94849-97-5
M. Wt: 272.3 g/mol
InChI Key: WJDNKJGWMKTBJQ-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol: is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and significant biological activity. This compound is of interest due to its potential mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol typically involves the bromination of benzopyrene derivatives using N-bromosaccharin. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is used as a starting material in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound is studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of DNA damage and repair, as well as the development of cancer .

Mechanism of Action

The biological activity of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is primarily due to its ability to form electrophilic sulfuric acid esters. These esters can covalently bind to DNA, leading to mutations and potentially carcinogenic effects. The compound is activated by hepatic cytosol, which facilitates its conversion into these reactive intermediates .

Comparison with Similar Compounds

  • 9,10-Dihydrobenzo(a)pyrene-7(8H)-one
  • 1-Pyrenemethanol
  • 1-Hydroxypyrene
  • 1-Pyrenebutanol

Uniqueness: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is unique due to its specific structure and the presence of the hydroxyl group, which significantly influences its reactivity and biological activity. Compared to other benzopyrene derivatives, it has distinct mutagenic and carcinogenic properties, making it a valuable compound for research .

Properties

CAS No.

94849-97-5

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7,8,9,10-tetrahydrobenzo[a]pyren-9-ol

InChI

InChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2

InChI Key

WJDNKJGWMKTBJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3

Origin of Product

United States

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